Sodium 3-(cyclohexylamino)-2-hydroxypropane-1-sulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Sodium 3-(cyclohexylamino)-2-hydroxypropane-1-sulfonate, also known as CAPSO (sodium salt), is a zwitterionic buffer widely used in biological research []. It was first synthesized in the 1970s and gained popularity due to its unique properties that make it well-suited for various biological applications [].

Molecular Structure Analysis

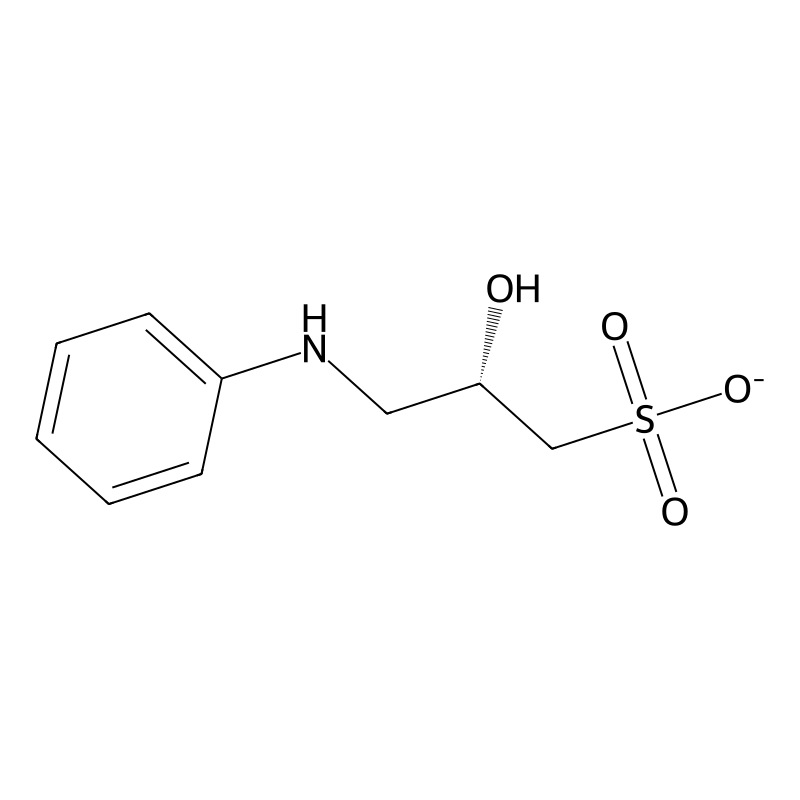

CAPSO has a complex molecular structure with several key features:

- Central Carbon Chain: The molecule contains a three-carbon chain with a hydroxyl group (OH) attached to the second carbon and a sulfonate group (SO3⁻) attached to the first carbon [].

- Cyclohexyl Ring: A cyclohexyl ring (a six-carbon ring with all single bonds) is linked to the third carbon through a nitrogen atom (NH) []. This nitrogen atom also carries a positive charge (NH⁺), creating a zwitterionic structure.

- Sulfonate Group: The sulfonate group contributes to the buffering capacity of CAPSO by accepting or donating a proton depending on the surrounding pH [].

The zwitterionic nature of CAPSO allows it to be soluble in both water and organic solvents, making it versatile for various biological applications [].

Chemical Reactions Analysis

Synthesis

The specific synthesis of CAPSO is not readily available in scientific literature, likely due to proprietary information. However, scientific articles acknowledge its synthesis and focus on its applications [, ].

Decomposition

Buffering Action

CAPSO functions as a Good's buffer, meaning its buffering capacity remains relatively constant across a wider pH range compared to traditional buffers like phosphates or Tris []. This property makes it ideal for applications where maintaining a stable pH is crucial for biological processes. The generalized buffering reaction can be represented as:

R-NH⁺-CH(CH₂OH)-SO₃⁻ + H⁺ <=> R-NH-CH(CH₂OH)-SO₃H (where R is the cyclohexyl ring) []

Physical and Chemical Properties

- Molecular Formula: C₉H₁₈NNaO₄S []

- Molecular Weight: 317.35 g/mol []

- Appearance: White crystalline powder []

- Melting Point: Not readily available

- Boiling Point: Decomposes before boiling []

- Solubility: Highly soluble in water (up to 1 M) and slightly soluble in some organic solvents []

- pKa: The buffering capacity of CAPSO spans a broad range, with pKa values reported between 8.2 and 10.4 depending on the source [, ].

Biological Buffer:

One of the primary applications of Sodium 3-(cyclohexylamino)-2-hydroxypropane-1-sulfonate (CAPSO) in scientific research is as a biological buffer. Buffers are solutions that can resist changes in pH when acids or bases are added. This property makes them crucial for maintaining a stable environment for biological experiments, particularly those involving enzymes and proteins whose activity is highly pH-dependent. CAPSO is a Good's buffer, meaning it has a relatively high buffering capacity and can maintain a stable pH within a specific range. Studies have shown that CAPSO exhibits excellent buffering capacity in the physiological pH range (pH 7.2-7.4) [].

Here are some of the advantages of using CAPSO as a biological buffer:

- Wide buffering range (pH 6.5 to 10.5) [].

- Low UV absorbance at wavelengths commonly used for protein analysis (280 nm) [].

- High solubility in water [].

- Minimal interaction with biological molecules [].

These properties make CAPSO a versatile buffer for various applications in biochemistry and cell biology.

Enzyme Assays:

Due to its ability to maintain a stable pH, CAPSO is also valuable in enzyme assays. Enzymes are biological catalysts that accelerate biochemical reactions. Their activity is often sensitive to changes in pH. By using CAPSO as a buffer, researchers can ensure that the pH remains constant during an enzyme assay, leading to more accurate and reproducible results [].